1,2-bis(4-bromophenyl)-2-hydroxyethanone
Overview
Description
4,4’-Dibromobenzoin: is an organic compound with the molecular formula C14H10Br2O2 . It is a derivative of benzoin, where two bromine atoms are substituted at the 4 and 4’ positions of the benzoin molecule. This compound is known for its pale orange to pale brown solid form and has a melting point of 97-99°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzoin can be synthesized through the bromination of benzoin. The process involves the reaction of benzoin with bromine in the presence of a suitable solvent like chloroform or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromobenzoin follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromobenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-Dibromobenzil.
Reduction: Reduction reactions can convert it back to benzoin or other derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include triarylstibanes under aerobic conditions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms.
Major Products:
Oxidation: 4,4’-Dibromobenzil.
Reduction: Benzoin or other reduced derivatives.
Substitution: Various substituted benzoins depending on the nucleophile used.
Scientific Research Applications
4,4’-Dibromobenzoin has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Dibromobenzoin involves its reactivity due to the presence of bromine atoms. These atoms make the compound more susceptible to nucleophilic attacks, facilitating various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation or reduction .
Comparison with Similar Compounds
4,4’-Dibromobenzophenone: Another brominated derivative with similar reactivity but different applications.
4-Bromobenzaldehyde: A simpler brominated compound used in different synthetic pathways
Uniqueness: 4,4’-Dibromobenzoin is unique due to its specific substitution pattern and the resulting chemical properties. Its dual bromine substitution makes it particularly useful in reactions requiring selective bromination .
Properties
IUPAC Name |
1,2-bis(4-bromophenyl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUPPQSXKJCXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398098 | |
Record name | 4,4'-dibromobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-18-6 | |
Record name | 4,4'-dibromobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(4-BROMOPHENYL)-2-HYDROXYETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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